Trilaciclib

描述

三拉西利布,商品名为Cosela,是一种主要用于减少化疗引起骨髓抑制频率的药物。它是一种细胞周期蛋白依赖性激酶(CDK)抑制剂,专门针对CDK4和CDK6。三拉西利布于2021年2月首次在美国获准用于医疗 .

作用机制

三拉西利布通过抑制CDK4和CDK6发挥作用,CDK4和CDK6是参与细胞周期进程的酶。通过抑制这些激酶,三拉西利布诱导骨髓中增殖的造血干细胞和祖细胞的短暂、可逆的G1期细胞周期阻滞 . 这保护细胞在化疗期间免受损伤,从而减少化疗引起的骨髓抑制的发生率 . 三拉西利布专门针对浓度为1 nmol/L的CDK4和浓度为4 nmol/L的CDK5 .

生化分析

Biochemical Properties

Trilaciclib plays a crucial role in biochemical reactions by transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle. This arrest is achieved through the inhibition of CDK4/6, which are key regulators of cell cycle progression. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and protecting cells from the cytotoxic effects of chemotherapy. This compound interacts with various enzymes and proteins, including CDK4, CDK6, and the retinoblastoma protein, to exert its protective effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In hematopoietic stem and progenitor cells, it induces a reversible G1 cell cycle arrest, which helps to preserve these cells during chemotherapy. This arrest reduces the proliferation of these cells, thereby minimizing the damage caused by cytotoxic agents. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK4/6 and their downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CDK4/6, which are essential for the progression of cells from the G1 to the S phase of the cell cycle. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting their activity. This inhibition leads to the accumulation of hypophosphorylated retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression. Additionally, this compound may also modulate the expression of genes involved in cell survival and apoptosis, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its activity for extended periods. Its effects on cellular function may diminish over time due to degradation or metabolic inactivation. Long-term studies have shown that this compound can provide sustained protection to hematopoietic stem and progenitor cells, but its efficacy may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces G1 cell cycle arrest and protects hematopoietic stem and progenitor cells from chemotherapy-induced damage. At higher doses, this compound may cause adverse effects, including toxicity and impaired cell function. Threshold effects have been observed, where the protective effects of this compound plateau at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its metabolism and clearance. The compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s and conjugating enzymes play a role in the metabolism of this compound. These metabolic pathways influence the compound’s pharmacokinetics and its overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound can interact with transporters and binding proteins that influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK4/6 and other target proteins. This compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .

准备方法

三拉西利布的制备涉及多个合成步骤。其中一种方法包括以下步骤 :

氧化: 将式(VII)的化合物氧化以得到式(VI-1)或(VI-2)的化合物。常用的氧化剂包括oxone、过氧化氢、间氯过氧苯甲酸、次氯酸钠和亚氯酸钠。

与强碱反应: 式(V)的化合物在强碱条件下与式(VI-1)或(VI-2)的化合物反应,得到式(IV)的化合物。六甲基二硅氮化锂通常用于此步骤。

分子内环化: 式(IV)的化合物在碱的存在下进行分子内环化,得到式(III)的化合物。常用的碱包括氢氧化锂、氢氧化钠和氢氧化镁。

羟基的活化: 式(III)的化合物中的羟基被活化成为离去基团,得到式(II)的化合物。

还原消除: 式(II)的化合物进行还原消除,得到式(I)的三拉西利布。

化学反应分析

三拉西利布会发生各种化学反应,包括:

科学研究应用

三拉西利布有几个科学研究应用,包括:

相似化合物的比较

三拉西利布属于一类CDK4/6抑制剂,其中包括帕博西利布、瑞博西利布和阿贝西利布等化合物 . 这些化合物具有相似的作用机制,但在选择性、药代动力学和临床应用方面有所不同。三拉西利布在细胞周期调节和骨髓保护方面的双重作用是独特的,使其在减少化疗引起的骨髓抑制方面特别有价值 .

类似化合物

帕博西利布: 另一种用于治疗乳腺癌的CDK4/6抑制剂.

瑞博西利布: 一种也用于乳腺癌治疗的CDK4/6抑制剂.

阿贝西利布: 一种具有乳腺癌和其他肿瘤应用的CDK4/6抑制剂.

属性

IUPAC Name |

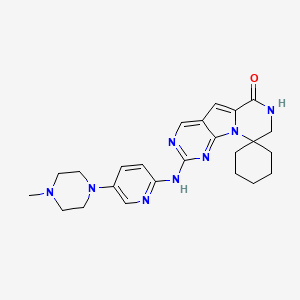

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGKHKMBHVFCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337125 | |

| Record name | Trilaciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors. | |

| Record name | Trilaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1374743-00-6 | |

| Record name | Trilaciclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374743006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trilaciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRILACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6072DO9XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B611400.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)